molecular formula C13H14N4O2 B11854045 5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester CAS No. 887594-17-4

5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester

Cat. No.: B11854045
CAS No.: 887594-17-4
M. Wt: 258.28 g/mol
InChI Key: URIIETGOPOVJJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-aminobenzonitrile derivatives under acidic or basic conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indazole derivatives, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyano and tert-butyl ester groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

887594-17-4

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

tert-butyl 5-(cyanoamino)indazole-1-carboxylate

InChI

InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-11-5-4-10(15-8-14)6-9(11)7-16-17/h4-7,15H,1-3H3

InChI Key

URIIETGOPOVJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)NC#N)C=N1

Origin of Product

United States

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